molecular formula C15H12 B047518 3-Methylphenanthrene CAS No. 832-71-3

3-Methylphenanthrene

Cat. No.: B047518
CAS No.: 832-71-3
M. Wt: 192.25 g/mol
InChI Key: GKYWZUBZZBHZKU-UHFFFAOYSA-N
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Description

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₂. It consists of three fused benzene rings with a methyl group attached to the third carbon of the phenanthrene structure. This compound is known for its presence in fossil fuels and its formation during the incomplete combustion of organic matter .

Mechanism of Action

Target of Action

3-Methylphenanthrene (3-MP) primarily targets the cardiac tissue . It interacts with the delayed rectifier current (IKr) , L-type Ca2+ current (ICa) , and sodium current (INa) in the cardiomyocytes . These ion channels play a crucial role in the electrical and contractile activity of the heart .

Mode of Action

3-MP acts as a potent inhibitor of the delayed rectifier current IKr . This results in reduced charge transfer across the myocyte membrane . Furthermore, 3-MP inhibits the sodium current (INa), which slows the upstroke of the action potential in isolated cells .

Biochemical Pathways

The primary biochemical pathway affected by 3-MP is the CYP 450-mediated metabolism of phenanthrene . Alkyl substitution, such as in 3-MP, shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism affects the mutagenicity of phenanthrene .

Pharmacokinetics

It’s known that the position of alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Increasing the length of the alkyl chain reduces overall metabolism .

Result of Action

The action of 3-MP leads to disruptions in the electrical and contractile activity of the heart . It prolongs ventricular action potential duration, compromises pressure development of the whole heart, slows conduction velocity across the atria, and increases atrio-ventricular delay in a working whole heart preparation .

Action Environment

The action of 3-MP can be influenced by environmental factors. This is of concern if the hearts of humans and other terrestrial animals respond to this PAH in a similar manner to fish . Moreover, 3-MP and other alkylated phenanthrenes comprise a large fraction of the PAHs in crude oil mixtures , which is worrisome for Arctic species facing increasing incidence of spills and leaks from the petroleum industry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methylphenanthrene are largely influenced by its structure and the presence of a methyl group. The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain .

Cellular Effects

This compound has been found to disrupt the electrical and contractile activity of the heart of the polar fish, navaga cod (Eleginus nawaga) . It is a potent inhibitor of the delayed rectifier current IKr and prolongs ventricular action potential duration . It also reduces charge transfer across the myocyte membrane and compromises pressure development of the whole heart .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions with biomolecules. For instance, it has been found to inhibit the sodium current (INa), slowing the upstroke of the action potential in isolated cells . This suggests that this compound may interact with ion channels and other proteins involved in cellular signaling.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the relative concentrations of phenanthrene itself broadly vary at apocatagenesis . This factor deteriorates the maturity indexes of the phenanthrene ratios .

Metabolic Pathways

This compound is involved in various metabolic pathways. The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of phenanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar or petroleum sources. The compound can be isolated through fractional distillation followed by recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions and environmental processes.

    Biology: Research on its biological effects, including its interaction with enzymes and its potential mutagenic properties.

    Medicine: Investigations into its potential therapeutic applications and its role as a biomarker for exposure to polycyclic aromatic hydrocarbons.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the methyl group.

    1-Methylphenanthrene: A methyl group attached to the first carbon.

    2-Methylphenanthrene: A methyl group attached to the second carbon.

    9-Methylphenanthrene: A methyl group attached to the ninth carbon

Uniqueness: 3-Methylphenanthrene is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological interactions. Compared to other methylphenanthrenes, it exhibits distinct oxidative metabolism and mutagenicity profiles, making it a valuable compound for studying the effects of alkyl substitution on polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

3-methylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWZUBZZBHZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052731
Record name 3-Methylphenanthrene
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-71-3
Record name 3-Methylphenanthrene
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Record name 3-Methylphenanthrene
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Record name 3-METHYLPHENANTHRENE
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Record name 3-Methylphenanthrene
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Record name 3-methylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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